2-Methyl-5-phenyl-1H-indole-7-carboxamide
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Overview
Description
2-Methyl-5-phenyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring. This method provides a versatile and efficient route to synthesize various substituted indoles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. Catalysts and reagents are carefully selected to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-phenyl-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-indole-3-carboxamide
- 5-Phenyl-1H-indole-2-carboxamide
- 1H-indole-5-carboxamide
Uniqueness
2-Methyl-5-phenyl-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring. The presence of both the methyl and phenyl groups, along with the carboxamide functionality, imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to other indole derivatives .
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNRGGGSGROCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584158 |
Source
|
Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943607-57-6 |
Source
|
Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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